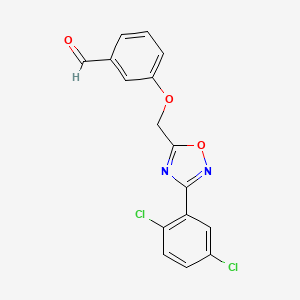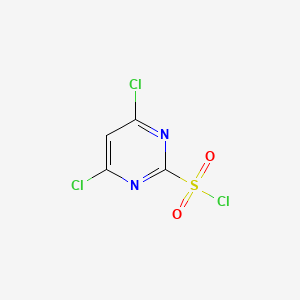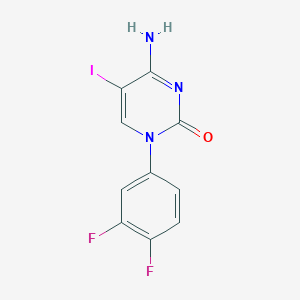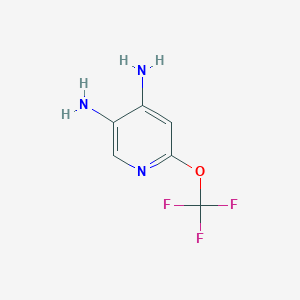![molecular formula C9H13BrN4O B11789245 2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オンは、複素環式化合物に属する合成有機化合物です。この化合物は、多様な生物活性と医薬品化学における用途で知られているトリアゾロピリジン環系を特徴としています。
準備方法
合成経路と反応条件
2-ブロモ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オンの合成は、通常、以下の手順を含みます。
トリアゾロピリジン環の形成: これは、適切な前駆体を制御された条件下で環化することにより実現できます。
アルキル化: 最後のステップは、適切なアルキル化剤を用いてトリアゾロピリジン環をアルキル化して、目的の化合物を得ることです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。連続フローリアクターと自動化システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-ブロモ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オンは、次のようなさまざまな化学反応を起こします。
置換反応: 適切な条件下では、臭素原子が他の求核剤と置換されます。
酸化と還元: この化合物は酸化と還元反応を起こし、さまざまな誘導体生成物をもたらす可能性があります。
環化反応: トリアゾロピリジン環は、環化反応に関与してより複雑な構造を形成できます。
一般的な試薬と条件
置換: アミン、チオール、アルコールなどの求核剤を置換反応に使用できます。これは通常、塩基の存在下で行われます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、置換反応により、さまざまな置換トリアゾロピリジン誘導体を生成できます。一方、酸化と還元では、化合物の異なる酸化状態をもたらす可能性があります。
科学的研究の応用
2-ブロモ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オンは、科学研究においていくつかの応用があります。
医薬品化学: これは、特に神経疾患や炎症性疾患を標的とした潜在的な治療薬の合成のためのビルディングブロックとして使用されます。
生物学的研究: この化合物は、トリアゾロピリジン誘導体の生物活性を調査する研究で使用されています。
材料科学: これは、特定の電子特性と光学特性を持つ新しい材料の開発に使用されています。
化学合成: この化合物は、さまざまな用途のためのより複雑な分子の合成における中間体として役立ちます。
作用機序
2-ブロモ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オンの作用機序は、特定の分子標的や経路との相互作用を含みます。トリアゾロピリジン環系は、酵素、受容体、その他のタンパク質と相互作用して、その活性を調節できます。この相互作用は、抗炎症作用、神経保護作用、または抗菌作用など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オン: 臭素原子が欠如しており、反応性や生物活性に影響を与える可能性があります。
2-クロロ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オン: 構造は似ていますが、臭素原子ではなく塩素原子があり、化学的性質が異なります。
2-ヨード-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オン:
独自性
2-ブロモ-1-(1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-イル)プロパン-1-オンに臭素原子が存在することは、その類似体と比較して、独特の反応性と生物活性を与えます。これは、さまざまな研究や工業における用途において貴重な化合物になります。
特性
分子式 |
C9H13BrN4O |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
2-bromo-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one |
InChI |
InChI=1S/C9H13BrN4O/c1-6(10)9(15)14-4-3-8-7(5-14)11-12-13(8)2/h6H,3-5H2,1-2H3 |
InChIキー |
VBACOGZUZOFTTM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC2=C(C1)N=NN2C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


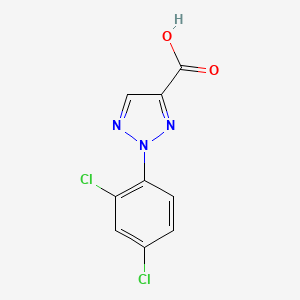
![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)



![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)

